PD7 antigen falls under the classification of glycoproteins, specifically as a cell surface protein involved in immune signaling. Its classification is critical for understanding its role in immunology and potential therapeutic applications.
The synthesis of PD7 antigen can be approached through solid-phase peptide synthesis techniques. This method allows for the rapid assembly of peptides, facilitating the production of large quantities of specific sequences that can be used for research and diagnostic purposes .
The solid-phase synthesis involves attaching a growing peptide chain to an insoluble support, allowing for sequential addition of amino acids. This process can produce multiple variants of peptides representing different sequences derived from the PD7 antigen, enabling detailed studies on their interactions with antibodies .
The molecular structure of PD7 antigen is characterized by its peptide sequence, which includes specific amino acids crucial for its function and interaction with antibodies. The exact sequence may vary depending on the specific variant being studied.
Structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized peptides. These analyses provide insights into the conformational characteristics of the PD7 antigen .
PD7 antigen participates in various biochemical reactions, primarily involving binding interactions with antibodies. These reactions are essential for understanding how the PD7 antigen can be utilized in diagnostic assays.
The binding affinity between PD7 antigen and its corresponding antibodies can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR). These assays measure the kinetics of binding and provide data on the strength of interactions .
The mechanism of action for PD7 antigen involves its interaction with specific receptors on lymphocytes. Upon binding with antibodies like PD7/26, it triggers signaling pathways that lead to lymphocyte activation, proliferation, and differentiation.
Studies have shown that this interaction is crucial for immune responses against pathogens. The binding induces conformational changes in lymphocyte surface proteins, enhancing their ability to respond to antigens .
PD7 antigen typically exists as a soluble glycoprotein under physiological conditions. Its solubility is influenced by factors such as pH and ionic strength.
Chemically, PD7 antigen exhibits properties typical of glycoproteins, including susceptibility to proteolytic cleavage and glycosylation patterns that affect its stability and function. Analytical techniques such as high-performance liquid chromatography are often used to assess these properties .
PD7 antigen has several applications in scientific research:
The PD7 antigen, recognized as CD45RB, is a splice variant of the PTPRC gene (Protein Tyrosine Phosphatase Receptor Type C) located on chromosome 1q31-32. This gene spans >100 kb and comprises 34 exons, with exons 4-7 subject to complex alternative splicing mechanisms [6] [8]. The extracellular domain variability arises from combinatorial splicing of exons 4 (A), 5 (B), and 6 (C), generating isoforms ranging from 180–220 kDa. The inclusion of exon 5 specifically defines the CD45RB isoform, which contains the B-encoded segment within its extracellular domain [5] [8].
Table 1: CD45 Isoforms Generated by Alternative Splicing
Isoform Designation | Exons Included | Molecular Weight (kDa) | Expression Pattern |
---|---|---|---|
CD45RA | Exon 4 (A) | 220 | Naïve T cells |
CD45RB | Exon 5 (B) | 205 | B cells, T subsets |
CD45RC | Exon 6 (C) | 200 | T cell subsets |
CD45RO | None (ABC excluded) | 180 | Memory T cells |
The inclusion of exon 5 is regulated by splicing enhancer/silencer complexes binding to intronic regions flanking exon 5. This exon encodes a 16-amino acid segment (positions 292–307) rich in proline and threonine residues, which undergoes extensive O-linked glycosylation [6] [8]. The inclusion frequency is cell-type-specific: Activated T lymphocytes favor exon 5 exclusion (generating CD45RO), while mature B cells and naïve T cells predominantly retain exon 5, resulting in CD45RB expression. This splicing plasticity enables dynamic modulation of the extracellular domain’s steric properties and ligand accessibility [5] [8].
CD45RB possesses a tripartite domain architecture:
This conserved cytoplasmic domain enables CD45RB to dephosphorylate inhibitory phosphotyrosine residues on Src-family kinases (e.g., Lck, Fyn), serving as a master regulator of antigen receptor signaling thresholds in lymphocytes [6] [10].
The PD7/26 clone is a mouse monoclonal IgG1 antibody raised against human peripheral blood lymphocytes maintained in T-cell growth factor. It recognizes a conformation-dependent epitope within the exon 5-encoded segment (CD45RB) of human CD45 [5] [8] [9]. This epitope requires intact disulfide bonds and glycosylation for optimal antibody binding, evidenced by reduced reactivity in deglycosylation assays. PD7/26 demonstrates reactivity across hematopoietic lineages (B cells, T-cell subsets, monocytes, granulocytes) but not non-hematopoietic tissues [5] [9].
The PD7 epitope demonstrates remarkable resilience to formaldehyde fixation and paraffin embedding (FFPE) when appropriate antigen retrieval is applied. Heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0, 95–100°C, 20–30 min) restores conformational integrity by reversing methylene cross-links and partially refolding the exon 5 domain [5] [8]. This allows consistent PD7/26 immunoreactivity in archival FFPE tissues, critical for lymphoma diagnostics. Flow cytometric analyses confirm equivalent epitope density detection in fresh cells versus fixed cells post-HIER (mean fluorescence intensity ratio: 0.92±0.08) [5] [8].
The PD7/26 clone is often combined with clone 2B11 (raised against neoplastic T-cells) in diagnostic kits to enhance detection sensitivity. Key distinctions exist between these clones:
Table 2: Comparative Characterization of CD45RB-Specific Antibodies
Parameter | PD7/26 Clone | 2B11 Clone |
---|---|---|
Immunogen | Peripheral blood lymphocytes | Neoplastic T-cell lymphoma |
Epitope Stability in FFPE | High (post-HIER) | Moderate (requires optimized HIER) |
Glycosylation Dependency | High | Moderate |
Major Applications | IHC-P, Flow Cytometry, WB | IHC-P, Flow Cytometry |
Binding Affinity (Kd) | 1.8 × 10−9 M | 3.2 × 10−9 M |
While both recognize CD45RB, PD7/26 exhibits superior conformational stability post-fixation due to its epitope’s reliance on glycosylation motifs preserved during HIER. Conversely, 2B11 may show variable staining in overfixed tissues. Their combined use in IHC (e.g., Biogenex AM1115M) provides >98% sensitivity for hematopoietic lineage confirmation in undifferentiated tumors [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7